2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine
Overview
Description
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a bromine atom, a pyrimidine ring, and a piperidine moiety. The molecular formula is C11H16BrN3O, and it has a molecular weight of 286.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine typically involves the reaction of 2-bromo-5-hydroxypyrimidine with 1-methyl-4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated pyrimidine derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance binding affinity, while the bromine atom can participate in halogen bonding, stabilizing the interaction with the target. This compound can modulate biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(1-methylpiperazin-1-yl)pyridine
- 2-Bromo-5-(1-methylpiperidin-4-yl)pyrimidine
- 2-Bromo-5-(1-methylpiperidin-4-ylmethoxy)benzene
Uniqueness
2-Bromo-5-(1-methyl-piperidin-4-ylmethoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the piperidine moiety allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-bromo-5-[(1-methylpiperidin-4-yl)methoxy]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-9(3-5-15)8-16-10-6-13-11(12)14-7-10/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGBWNOLRXLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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